3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile
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Overview
Description
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H14BrNO It is a brominated derivative of benzonitrile, featuring a cyclohexyl group and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile typically involves the bromination of 5-cyclohexyl-2-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-substituted-5-cyclohexyl-2-hydroxybenzonitrile derivatives.
Oxidation: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzaldehyde.
Reduction: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzylamine.
Scientific Research Applications
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitrile group can also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile
- 3-Fluoro-5-cyclohexyl-2-hydroxybenzonitrile
- 3-Iodo-5-cyclohexyl-2-hydroxybenzonitrile
Uniqueness
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it a valuable tool in various research applications.
Properties
CAS No. |
39114-59-5 |
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Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
3-bromo-5-cyclohexyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H14BrNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2 |
InChI Key |
IKAZBMPVSDZVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)C#N |
Origin of Product |
United States |
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